(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one
Overview
Description
®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one is a versatile chemical compound that has garnered significant attention in various fields of scientific research. This compound is known for its excellent solubility and reactivity, making it ideal for applications in organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one typically involves the use of 1,2-amino alcohols and their derivatives as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholinone .
Industrial Production Methods
Industrial production methods for this compound often involve eco-friendly and cost-effective processes. One such method includes the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to obtain 4-(4-aminophenyl)morpholin-3-one, which can then be further processed to produce ®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and benzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and catalysis.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It plays a role in drug discovery and development, particularly in the design of pharmaceuticals targeting specific molecular pathways.
Industry: The compound is employed in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biological processes. Its hydroxyl and benzyl groups facilitate binding to target molecules, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the benzyl and hydroxymethyl groups.
5-(Hydroxymethyl)morpholin-3-one: Similar to ®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one but without the benzyl group.
4-(4-Aminophenyl)morpholin-3-one: Another related compound used in similar applications.
Uniqueness
®-4-Benzyl-5-(hydroxymethyl)morpholin-3-one is unique due to its combination of functional groups, which confer enhanced reactivity and solubility. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
(5R)-4-benzyl-5-(hydroxymethyl)morpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-7-11-8-16-9-12(15)13(11)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCBGMHUHRXTCV-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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